Biotin-PEG8-NHS ester

概要

説明

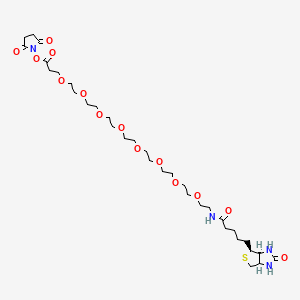

Biotin-PEG8-NHS ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling and modifying biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The NHS ester group reacts efficiently with primary amines, forming stable amide bonds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG8-NHS ester typically involves the following steps:

Activation of Biotin: Biotin is first activated by reacting with a PEG linker, forming Biotin-PEG.

Formation of NHS Ester: The Biotin-PEG is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Primary Amine Conjugation Reaction

The core reaction involves NHS ester-mediated coupling with primary amines (ε-amino groups of lysine residues or N-terminal amines) under physiological pH (7.2–9.0) to form stable amide bonds. The reaction follows:

Key characteristics :

-

Reaction rate : Proceeds optimally at pH 8.5, with 30-minute to 4-hour incubation at 4–25°C .

-

Steric effects : The PEG8 spacer reduces steric hindrance, enabling efficient binding compared to shorter PEG variants .

-

Hydrolysis competition : NHS esters hydrolyze in aqueous solutions, with a half-life of 4–5 hours at pH 7.0 (0°C) and 10 minutes at pH 8.6 (4°C) .

Buffers and Compatibility

| Buffer Type | pH Range | Compatibility | Efficiency Impact |

|---|---|---|---|

| Phosphate | 7.2–8.5 | High | Optimal for NHS ester stability |

| HEPES | 7.5–8.0 | Moderate | Reduced hydrolysis rate |

| Borate | 8.0–9.0 | High | Accelerates reaction but increases hydrolysis |

| Tris/Glycine | <7.5 | Incompatible | Competes with primary amines |

Critical considerations :

-

Avoid amine-containing buffers (e.g., Tris) to prevent reagent consumption .

-

Use organic solvents (e.g., DMSO, DMF) for initial dissolution to minimize hydrolysis .

Specificity and Selectivity

This compound exhibits preferential reactivity toward:

-

Lysine residues : Due to high solvent accessibility of ε-amino groups .

-

N-terminal amines : Lower pKa (~7.6) compared to lysine (pKa ~10.5) enhances reactivity at neutral pH .

Quantitative yield :

-

Typical conjugation efficiency ranges from 60% to 90%, depending on target amine availability .

-

Excess reagent (5–10x molar ratio) compensates for hydrolysis losses .

Competing Hydrolysis Reaction

The NHS ester undergoes hydrolysis in aqueous environments:

Hydrolysis kinetics :

| pH | Temperature | Half-Life |

|---|---|---|

| 7.0 | 0°C | 4–5 hours |

| 8.6 | 4°C | 10 minutes |

Mitigation strategies :

Comparative Reactivity of PEG-Spaced Biotin Reagents

| Compound | PEG Units | Hydrolysis Rate | Steric Hindrance | Binding Efficiency |

|---|---|---|---|---|

| Biotin-PEG4-NHS ester | 4 | High | Moderate | 50–70% |

| This compound | 8 | Moderate | Low | 70–90% |

| Biotin-PEG12-NHS ester | 12 | Low | High | 40–60% |

Post-Conjugation Analysis

科学的研究の応用

Scientific Research Applications

Biotin-PEG8-NHS ester has a broad range of applications across various scientific fields:

Chemistry

- Synthesis of PROTACs : Used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. This application is significant in drug discovery, particularly for targeting disease-related proteins .

Biology

- Biotinylation of Proteins : Employed for labeling proteins and peptides, facilitating their detection and purification. This method is crucial in studying protein interactions and functions .

Medicine

- Antibody-Drug Conjugates (ADCs) : Utilized in developing ADCs for targeted cancer therapy. The biotin component allows for specific targeting of cancer cells, improving therapeutic efficacy while minimizing side effects .

Industry

- Surface Functionalization : Applied in producing biocompatible materials and modifying surfaces to enhance their properties for various industrial applications .

Case Study 1: Targeted Protein Degradation

In a study published in Nature Biotechnology, researchers utilized this compound to develop a PROTAC that effectively targeted an oncogenic protein for degradation in cancer cells. The study demonstrated significant reduction in protein levels, highlighting the compound's potential in cancer therapy .

Case Study 2: Affinity Purification

A research team employed this compound for the biotinylation of a recombinant protein, which was then purified using streptavidin-coated beads. This method resulted in high purity yields, showcasing its effectiveness in protein purification protocols .

作用機序

The mechanism of action of Biotin-PEG8-NHS ester involves the following steps:

類似化合物との比較

- Biotin-PEG2-NHS ester

- Biotin-PEG4-NHS ester

- Biotin-PEG6-NHS ester

Comparison: Biotin-PEG8-NHS ester is unique due to its longer PEG spacer (eight ethylene glycol units), which provides greater solubility and reduces steric hindrance compared to shorter PEG linkers. This makes it particularly useful in applications requiring minimal interference with the target molecule’s function .

生物活性

Biotin-PEG8-NHS ester is a versatile compound widely utilized in biochemical research for its ability to biotinylate various biomolecules. This article delves into its biological activity, applications, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound consists of three main components:

- Biotin : A vitamin that plays a crucial role in cellular metabolism.

- Polyethylene Glycol (PEG) : An eight-unit PEG spacer that enhances solubility and reduces aggregation.

- N-Hydroxysuccinimide (NHS) Ester : A reactive group that facilitates the conjugation to primary amines on proteins and other biomolecules.

The molecular formula is with a molecular weight of 764.88 g/mol. The NHS group reacts readily with primary amines under physiological conditions (pH 7-9), forming stable amide bonds, which is essential for biotinylation processes .

The primary function of this compound is to facilitate the biotinylation of biomolecules, allowing for subsequent interactions with streptavidin or avidin proteins. This strong binding affinity between biotin and streptavidin is exploited in various biological assays, including:

- Affinity Purification : Isolating biotinylated proteins from complex mixtures.

- Protein-Protein Interaction Studies : Using streptavidin-conjugated beads to pull down interacting partners from cell lysates.

- Targeted Drug Delivery : Modifying drug carriers to target specific cells expressing streptavidin receptors .

Applications in Research

This compound has several significant applications in biochemical research:

- Bioconjugation : It serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade unwanted proteins by leveraging the ubiquitin-proteasome system .

- Drug Delivery Systems : By attaching biotin to liposomes or nanoparticles, researchers can enhance targeted delivery to specific tissues or cells, improving drug efficacy and minimizing side effects .

- Protein Labeling : The compound is used for labeling proteins with biotin tags, which can then be detected using streptavidin-based detection methods .

Research Findings

Several studies have demonstrated the effectiveness of this compound in various experimental setups:

- Protein Interaction Studies : Research has shown that biotinylated proteins can be effectively isolated from complex mixtures due to the strong interaction between biotin and streptavidin. Variations in PEG length have been explored to optimize solubility and interaction efficiency .

- Drug Delivery Efficacy : In vivo studies using biotinylated drug carriers have shown improved targeting capabilities and therapeutic outcomes compared to non-targeted systems .

Case Study 1: Protein Interaction Analysis

A study utilized this compound to biotinylate a specific protein involved in cell signaling. The researchers employed streptavidin beads to capture the biotinylated protein from cell lysates, successfully identifying several interacting partners through mass spectrometry analysis.

Case Study 2: Targeted Drug Delivery

In another study, researchers modified liposomal carriers with this compound for targeted delivery of chemotherapeutic agents. The results indicated a significant increase in drug accumulation at tumor sites compared to conventional delivery methods, demonstrating enhanced therapeutic efficacy.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGZDGOCJORRHA-IUEKTVKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。